molecular formula C7H3ClN4 B13024202 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No.: B13024202
M. Wt: 178.58 g/mol
InChI Key: XEZYQDQRLVLVIW-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrrole with cyanogen bromide in the presence of a base to form the desired triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This can lead to the modulation of various biological pathways, ultimately resulting in therapeutic effects .

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-7-6-2-1-5(3-9)12(6)11-4-10-7/h1-2,4H

InChI Key

XEZYQDQRLVLVIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC=N2)Cl)C#N

Origin of Product

United States

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